molecular formula C8H8N2O B13007282 (R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B13007282
M. Wt: 148.16 g/mol
InChI Key: CBWBAYHNXLTJPQ-RXMQYKEDSA-N
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Description

®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound

Preparation Methods

The synthesis of ®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable pyrrole derivative with a pyridine derivative under cyclization conditions can yield the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of ®-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one lies in its specific structure and the resulting biological activities, which make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(3R)-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11)/t5-/m1/s1

InChI Key

CBWBAYHNXLTJPQ-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1C2=C(NC1=O)N=CC=C2

Canonical SMILES

CC1C2=C(NC1=O)N=CC=C2

Origin of Product

United States

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